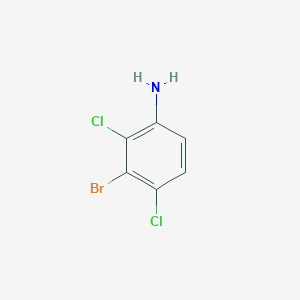
3-Bromo-2,4-dichloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,4-dichloroaniline is a chemical compound with the molecular formula C6H4BrCl2N . It has a molecular weight of 240.91 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H4BrCl2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 . This indicates the positions of the bromine and chlorine atoms on the benzene ring of the aniline compound. Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . The compound has a molecular weight of 240.91 .Applications De Recherche Scientifique
Chemical Structure and Properties :
- 2,4,6-Halogeno-aniline derivatives, including compounds like 2,4-dibromo-6-chloroaniline, demonstrate the formation of infinite chains via hydrogen bonds in their crystalline structures. These compounds exhibit unique molecular arrangements due to halogen disorder, influencing their chemical behavior and potential applications (Ferguson et al., 1998).
Chemical Synthesis and Reactions :
- Bromination reactions involving chloroaniline compounds have been studied for their potential in creating novel crystalline structures. These reactions yield various brominated anilinium cations, which are significant in developing new materials with specific properties (Willett, 2001).
- The kinetics of bromination of aromatic amines, including dichloroanilines, in different acidic environments, have been analyzed to understand the reaction mechanisms and factors influencing the rate of bromination (Bell & Maria, 1969).
Environmental Implications and Biodegradation :
- Chloroaniline-based compounds, which include dichloroanilines, are subject to biodegradation in polluted aquifers under methanogenic conditions. This process involves microorganisms catalyzing the reductive dehalogenation, which has significant implications for bioremediation of contaminated environments (Kuhn & Suflita, 1989).
- Studies on green algae, like Chlorella pyrenoidosa, have shown their potential in degrading and removing dichloroanilines from aquatic environments. This highlights a biotechnological approach to addressing environmental pollution caused by such compounds (Wang, Poon, & Cai, 2012).
Electrochemical Studies :
- Electrochemical oxidation studies of bromoanilines, including dibromoanilines, have been conducted to understand their behavior in acetonitrile solutions. These studies are crucial in the field of electrochemistry and material science for developing new applications and understanding the behavior of these compounds under various conditions (Kádár et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-2,4-dichloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWKAIAXCATBPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
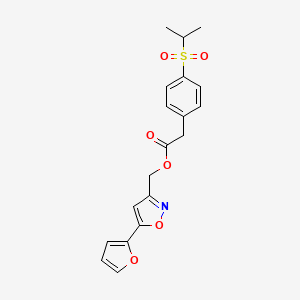
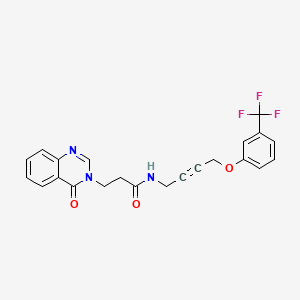

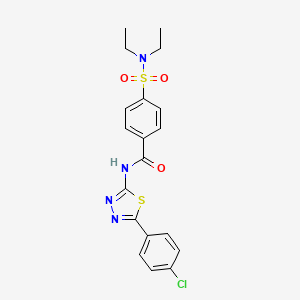
![(5R,7S)-N-(Cyanomethyl)-N-ethyl-2,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2368577.png)
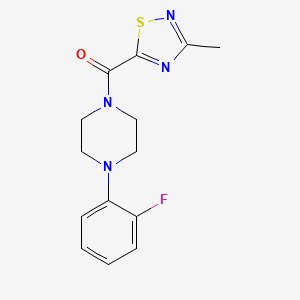

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide](/img/structure/B2368583.png)
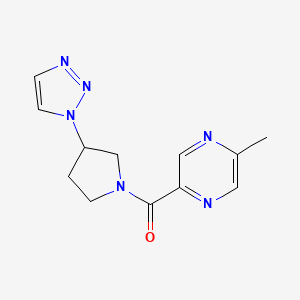


![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2368592.png)
